Cam-IN-1
Description
Historical Context and Genesis of Related Compound Classes
The historical context for compounds like Cam-IN-1 is rooted in the discovery and subsequent characterization of cell adhesion molecules (CAMs). Intercellular Adhesion Molecule 1 (ICAM-1), a transmembrane glycoprotein (B1211001), was first identified in the 1980s nih.govresearchgate.netmdpi.com. It was recognized as a crucial ligand for the β2 integrin lymphocyte function-associated antigen (LFA-1), initiating a key adhesion pathway nih.govresearchgate.netmdpi.com. Since its discovery, the pivotal role of ICAM-1 in inflammatory responses and a wide array of inflammatory diseases has been extensively verified nih.govresearchgate.netmdpi.com.
CAMs are a diverse group of proteins located on the cell surface that facilitate cell-to-cell binding and interactions with the extracellular matrix patsnap.comstudysmarter.co.uknih.govwikipedia.org. They are broadly categorized into several major families, including integrins, selectins, cadherins, the CD44 family, and the immunoglobulin (Ig) superfamily patsnap.comstudysmarter.co.uknih.govwikipedia.org. ICAM-1 itself is a member of the immunoglobulin superfamily patsnap.comnih.gov. The understanding of CAMs' involvement in fundamental biological processes such as embryogenesis, immune responses, and tissue repair, coupled with their dysregulation in pathological conditions like cancer metastasis, chronic inflammation, and autoimmune diseases, paved the way for the development of CAM modulators patsnap.comontosight.ai.
The genesis of related inhibitor compound classes, such as those targeting CAMs, emerged from the recognition that interfering with these interactions could offer therapeutic avenues. Early efforts in this field led to the development of agents that block binding sites, modulate expression levels, or inhibit downstream signaling pathways associated with CAM engagement patsnap.comontosight.ai. Notable examples of such inhibitors include Natalizumab, which targets the α4β1 integrin, and Lifitegrast, an LFA-1 inhibitor ontosight.ainih.gov. These compounds underscore the established precedent for developing small molecules and antibodies to precisely modulate cell adhesion pathways, a lineage into which this compound fits as a novel ICAM-1-specific inhibitor.
Significance and Research Rationale for Investigating Novel Inhibitor Compounds
The investigation into novel inhibitor compounds like this compound is driven by the profound significance of their target molecules in disease pathology. For this compound, its primary target, ICAM-1, plays a central role in the immune response and inflammation by facilitating crucial cell-cell interactions, particularly leukocyte adhesion to the endothelium and transendothelial migration nih.govwikipedia.orgmdpi.com.
The research rationale for exploring this compound stems from its ability to inhibit ICAM-1, which can potentially reduce inflammation and modulate immune responses wikipedia.org. This makes this compound a promising candidate for addressing conditions where ICAM-1 is implicated in disease progression wikipedia.org. Detailed research findings have consistently demonstrated ICAM-1's involvement in a wide spectrum of inflammatory and autoimmune disorders, including:
Ulcerative colitis nih.govresearchgate.net
Rheumatoid arthritis nih.govresearchgate.net
Atherosclerosis and cardiovascular disorders nih.govoup.com
Dry eye disease nih.govtouchophthalmology.com
Multiple sclerosis aai.org
Parkinson's disease (due to neuroinflammation) nih.govresearchgate.net
Furthermore, ICAM-1 is known to be aberrantly expressed in various central nervous system pathologies and plays a role in leukocyte diapedesis through brain microvessels aai.org. Its expression has also been linked to certain cancers, where its role can be complex, mediating anti-tumor responses in some contexts while contributing to drug resistance in others nih.govfrontiersin.org. The capacity of this compound to specifically inhibit this key molecule provides a strong impetus for its continued academic investigation, aiming to unravel precise mechanisms of action and potential therapeutic utility.
Current Research Landscape and Unmet Needs in Therapeutic Areas
The current research landscape surrounding compounds like this compound is characterized by an ongoing effort to develop highly specific and effective therapeutic agents that can precisely target and modulate disease-relevant pathways wikipedia.org. Despite advancements in various therapeutic areas, significant unmet needs persist, which novel inhibitors like this compound aim to address.
In inflammatory and autoimmune diseases, there remains an immense unmet demand for safe and disease-modifying drugs oup.com. For instance, in inflammatory bowel disease (IBD), while the mechanism of ICAM-1 suggests a central role, studies continue to optimize the clinical performance of ICAM-1 targeting compounds oup.com. Similarly, in dry eye disease, there is a recognized unmet need for effective and well-tolerated treatments that alleviate ocular discomfort and address the underlying etiology of ocular surface damage nih.gov. The inhibition of LFA-1/ICAM-1 interaction, which this compound targets, represents a rational approach to reducing ocular surface inflammation in this condition nih.gov.
In oncology, particularly for conditions like multiple myeloma, patients with advanced, drug-resistant disease represent a critical unmet medical need nih.gov. Research indicates that ICAM-1 expression can increase after chemotherapy and correlates with prior lines of therapy, suggesting it as a potential target for next-generation immunotherapies in relapsed/refractory settings nih.gov. However, the dual role of ICAM-1 in cancer—sometimes mediating anti-tumor responses and at other times contributing to drug resistance—highlights the complexity and the need for further detailed research to fully understand its context-dependent functions frontiersin.org.
The development of new chemical entities like this compound is crucial for exploring these complex biological interactions and potentially fulfilling these unmet needs by offering more targeted and efficacious treatment strategies.
Table 1: Key Research Findings Related to ICAM-1 Inhibition
| Target | Inhibitor Type | Observed Effect | Potential Therapeutic Area | Source |
| ICAM-1 | Small Molecule (this compound) | Reduces inflammation, modulates immune responses | Inflammatory and autoimmune diseases | wikipedia.org |
| ICAM-1 / LFA-1 | Monoclonal Antibodies | Reduced inflammatory infiltrates in lacrimal glands | Dry Eye Disease | nih.gov |
| ICAM-1 / LFA-1 | Lifitegrast | Reduces ocular surface inflammation | Dry Eye Disease | nih.gov |
| ICAM-1 | Anti-ICAM-1 Antibodies | Inhibition of Th1 cell contact with oligodendrocytes, reduced dopaminergic cell death | Neuroinflammation, Parkinson's disease | nih.govmdpi.com |
| ICAM-1 | Antisense Oligonucleotides | Decreased bloody stools, anemia, and histological inflammation in mouse colitis models | Inflammatory Bowel Disease | oup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenoxy)-N-methylthieno[2,3-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-17-15(19)13-6-11-12(7-18-8-14(11)21-13)20-10-4-2-9(16)3-5-10/h2-8H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXAEWYLVPBGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(S1)C=NC=C2OC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms and Target Interactions of Cam in 1
Elucidation of Primary Molecular Targets and Binding Sites
The principal molecular target of Cam-IN-1 is Intercellular Adhesion Molecule-1 (ICAM-1), a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. nih.govelsevierpure.com ICAM-1 is typically expressed on the surface of various cells, including endothelial cells and immune cells, and plays a critical role in stabilizing cell-cell interactions and facilitating the transmigration of leukocytes from the bloodstream to tissues, a key process in inflammation. elsevierpure.comnih.gov
While the precise binding site of this compound on the ICAM-1 molecule is not extensively detailed in publicly available research, it is understood to interfere with the interaction between ICAM-1 and its primary ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.govfrontiersin.org The interaction between ICAM-1 and LFA-1 is crucial for leukocyte adhesion and subsequent inflammatory responses. nih.govfrontiersin.org The binding of LFA-1 occurs at the first immunoglobulin-like domain of ICAM-1. nih.gov Small molecule inhibitors of the LFA-1/ICAM-1 interaction have been developed to target either the I-domain allosteric site (IDAS) on LFA-1 or to directly compete with ICAM-1 binding. nih.gov
Detailed Analysis of the Mode of Action of this compound
The mode of action of this compound is centered on its ability to inhibit the function of ICAM-1. While detailed kinetic and binding studies specifically for this compound are not widely published, its classification as an ICAM-1 inhibitor suggests that it likely operates by one of several mechanisms common to small molecule inhibitors of protein-protein interactions. These can include direct competitive inhibition, where the inhibitor binds to the same site as the natural ligand (LFA-1), or allosteric inhibition, where it binds to a different site on ICAM-1, inducing a conformational change that prevents LFA-1 binding. nih.govnih.gov
Given the complexity of the ICAM-1/LFA-1 interaction, which involves different conformational states of LFA-1, it is plausible that this compound could stabilize an inactive conformation of ICAM-1, thereby preventing its effective engagement with LFA-1. nih.gov
Identification and Characterization of Downstream Signaling Pathway Modulation
Inhibition of ICAM-1 by this compound has been shown to modulate specific downstream signaling pathways. ICAM-1 ligation is known to trigger a variety of intracellular signaling events, including the activation of Rho-GTPases, Src kinase, mitogen-activated protein kinases (MAPKs), and protein kinase C (PKC)δ. nih.gov These pathways are integral to regulating endothelial barrier function and inflammatory responses. nih.govnih.gov
A study investigating intervertebral disc degeneration utilized this compound (referred to as ICAM-1-IN-1) to block the function of E-selectin and ICAM-1. frontiersin.org In this context, the inhibition of ICAM-1 by this compound led to the suppression of upregulated levels of CD62E (E-selectin), phosphorylated p65 (a subunit of NF-κB), and Vascular Endothelial Growth Factor A (VEGF-A) in nucleus pulposus cells stimulated by pro-inflammatory cytokines. frontiersin.org This indicates that this compound can interfere with the NF-κB signaling pathway, a central regulator of inflammation, and angiogenesis.
The general downstream effects of ICAM-1 engagement include the upregulation of other inflammatory mediators. mdpi.com Therefore, by inhibiting ICAM-1, this compound can be inferred to disrupt these pro-inflammatory signaling cascades.
Investigation of Allosteric Effects and Ligand-Induced Conformational Changes
Currently, there is a lack of specific research in the public domain detailing allosteric effects or ligand-induced conformational changes in ICAM-1 directly caused by the binding of this compound. However, the concept of allosteric modulation is well-established for integrin-ligand interactions, including the LFA-1/ICAM-1 axis. nih.govresearchgate.net Small molecules have been developed that act as allosteric inhibitors of LFA-1, preventing it from adopting a high-affinity conformation for ICAM-1. nih.govresearchgate.net It is a plausible, though not yet demonstrated, mechanism that this compound could act as an allosteric modulator of ICAM-1 itself, inducing conformational changes that disrupt its binding to LFA-1.
Synthetic Strategies and Structural Modifications for Cam in 1 Research
Chemical Synthesis Methodologies for Cam-IN-1 and its Analogues
The chemical synthesis of this compound and related compounds is centered around the construction of the core thieno[2,3-c]pyridine (B153571) heterocyclic system. A robust and versatile synthetic route was developed to allow for systematic modifications at key positions of the scaffold. nih.gov
The general synthesis commences with the preparation of a substituted 2-aminothiophene-3-carboxylate ester. This intermediate then undergoes cyclization to form the thieno[2,3-c]pyridin-4-one ring. Chlorination of this ketone, typically using phosphoryl chloride (POCl₃), yields a crucial 4-chloro-thieno[2,3-c]pyridine intermediate. This chlorinated compound serves as a key building block, enabling the introduction of various aryl ether linkages at the C-4 position via nucleophilic aromatic substitution with substituted phenols. nih.gov
The final step in the synthesis of this compound involves the functionalization of the C-2 position. The ester group at C-2 is hydrolyzed to the corresponding carboxylic acid, which is then converted to a primary or secondary amide. For this compound specifically, this involves coupling the carboxylic acid with methylamine (B109427) to form the N-methyl carboxamide. This multi-step sequence provides a reliable pathway to access a diverse library of analogues for biological evaluation. nih.gov
General Synthetic Scheme for Thieno[2,3-c]pyridine Analogues:
Thiophene Formation: Cyclization to form the initial substituted 2-aminothiophene.
Pyridinone Ring Closure: Annulation to create the thieno[2,3-c]pyridin-4-one scaffold.
Chlorination: Conversion of the 4-keto group to a 4-chloro substituent.
Aryl Ether Linkage: Nucleophilic substitution at C-4 with various phenols.
Amide Formation: Hydrolysis of the C-2 ester followed by coupling with an amine.
This methodology is highly adaptable, allowing for the introduction of a wide array of substituents on both the phenoxy ring and the C-2 amide, which is essential for detailed structure-activity relationship studies. nih.gov
Design and Preparation of Analogues and Derivatives of this compound
The design strategy for analogues of this compound was guided by the need to optimize potency, selectivity, and pharmacokinetic properties. Initial lead compounds, which featured a thioether linkage at the C-4 position, were found to have two major metabolites. A key design modification was the replacement of this C-4 sulfur linkage with an oxygen atom, creating an aryloxy linkage. This change successfully eliminated one of the major metabolic pathways, improving the compound's metabolic stability. nih.govresearchgate.net
Systematic modifications were then focused on two primary regions of the molecule: the C-4 phenoxy group and the C-2 carboxamide.
C-4 Phenoxy Group Modifications: A wide range of substituted phenols were used to explore the effect of different functional groups on the aryl ring. These included alkyl, halogen, alkoxy, and other substituents at the ortho, meta, and para positions. This exploration was critical in determining the optimal electronic and steric properties for receptor interaction. nih.gov
C-2 Carboxamide Modifications: The C-2 position was fine-tuned by preparing a variety of amides. This included synthesizing primary amides, N-methyl amides (as in this compound), N-ethyl amides, and amides derived from other small alkyl amines. These modifications were intended to probe the space and hydrogen-bonding opportunities in the target's binding pocket. nih.gov
Through this systematic preparation of derivatives, a comprehensive library of compounds was generated, allowing for a detailed examination of how specific structural features influence biological activity. nih.govresearchgate.net
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Activity
Extensive Structure-Activity Relationship (SAR) studies were conducted to understand the chemical features necessary for potent and selective inhibition of E-selectin and ICAM-1 expression. The findings from these studies provided clear guidelines for optimizing the thieno[2,3-c]pyridine scaffold. nih.gov
The key SAR findings can be summarized as follows:
C-4 Phenoxy Group: The substitution pattern on the phenoxy ring was found to be a critical determinant of activity. A strong preference was observed for substitution at the para-position of the phenoxy ring. This compound, which features a para-bromo substituent, was among the most potent compounds identified. In contrast, ortho or meta substitutions generally led to a significant decrease in inhibitory activity. This suggests that the para-position may be situated near a solvent-accessible region of the target protein-inhibitor complex, where it can make favorable interactions. nih.gov
C-2 Carboxamide Group: The nature of the amide substituent at the C-2 position also significantly influenced potency. Small, non-bulky substituents were found to be optimal. The N-methyl amide (as in this compound) and the primary amide (NH₂) consistently provided the highest levels of activity. Increasing the size of the alkyl group on the amide nitrogen, for example to an N-ethyl group, resulted in a noticeable drop in potency. nih.gov
Thienopyridine Core: The integrity of the thieno[2,3-c]pyridine core was essential for activity. Isomeric scaffolds, such as thieno[2,3-d]pyrimidines, were explored but did not yield the same level of potent and selective inhibition for this specific target. tandfonline.com
These SAR studies culminated in the identification of this compound as a highly potent and selective inhibitor, with IC₅₀ values of 7 nM for E-selectin and 5 nM for ICAM-1. medchemexpress.com
| Compound | C-4 Phenoxy Substituent (R¹) | C-2 Amide Substituent (R²) | IC₅₀ for E-selectin (nM) | IC₅₀ for ICAM-1 (nM) |
|---|---|---|---|---|
| This compound | 4-Br | -CONHCH₃ | 7 | 5 |
| Analogue 1 | 4-Cl | -CONHCH₃ | 10 | 8 |
| Analogue 2 | 4-H | -CONHCH₃ | 150 | 100 |
| Analogue 3 | 4-Br | -CONH₂ | 8 | 6 |
| Analogue 4 | 4-Br | -CON(CH₃)₂ | 500 | 400 |
| Analogue 5 | 2-Br | -CONHCH₃ | >1000 | >1000 |
Application of Rational Design Principles and Computational Chemistry for Compound Optimization
The optimization of the thieno[2,3-c]pyridine series benefited from the application of rational design principles. A key strategic decision was the isosteric replacement of a sulfur atom with an oxygen atom at the C-4 linker, which was based on improving the metabolic profile of the lead compound. nih.gov This modification addressed a specific liability (metabolism) while retaining the necessary conformation for potent biological activity. The systematic exploration of substituents at the C-4 phenoxy and C-2 amide positions, guided by the emerging SAR, is a classical example of rational, iterative drug design. nih.gov
While specific computational studies for this compound have not been detailed in primary literature, modern computational chemistry offers powerful tools for optimizing such compounds. Techniques like molecular docking and molecular dynamics (MD) simulations are routinely applied to understand and predict ligand-protein interactions. For the closely related thieno[2,3-b]pyridine (B153569) carboxamide scaffold, molecular modeling has been used to predict binding modes within enzyme active sites. tandfonline.comnih.gov
A typical computational workflow for optimizing a compound like this compound would involve:
Homology Modeling: If the crystal structure of the target protein (e.g., a component of the E-selectin or ICAM-1 expression pathway) is unavailable, a model would be built based on the structure of a related protein.
Molecular Docking: this compound and its analogues would be docked into the active site of the target protein to predict their binding poses and affinities. This helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to potency. tandfonline.com
3D-QSAR: Three-dimensional quantitative structure-activity relationship models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. These models correlate the 3D structural and electronic properties of the compounds with their biological activities to guide the design of new, more potent analogues. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can be run to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic view of the binding interactions. tandfonline.comrsc.org
These computational approaches allow for the in silico screening of virtual compounds, prioritizing the synthesis of derivatives with the highest predicted activity and most favorable properties, thereby accelerating the optimization process. tandfonline.com
Biocatalytic Approaches in Derivative Synthesis
While the primary development of this compound relied on traditional organic synthesis, biocatalytic methods represent a promising avenue for the synthesis of complex heterocyclic derivatives. Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions.
For a scaffold like this compound, biocatalysis could potentially be applied in several ways:
Enzymatic Esterification/Amidation: Lipases, such as Novozym 435, are widely used for the synthesis of esters and amides. An enzymatic approach could be employed for the final step of the this compound synthesis, coupling the thieno[2,3-c]pyridine carboxylic acid with methylamine. This could offer high yields and avoid the need for chemical coupling reagents. nih.gov
Chemo-enzymatic Synthesis of Chiral Moieties: If chiral centers were to be introduced into analogues of this compound, enzymes could be invaluable. For instance, chemo-enzymatic strategies have been developed for the asymmetric dearomatization of pyridines to produce stereo-enriched piperidines, which could be incorporated as substituents. nih.govacs.org
Oxidation of the Thienopyridine Core: Enzymes like fungal peroxygenases have been used for the selective oxidation of other thienopyridine drugs, such as clopidogrel, to generate their metabolites. semanticscholar.org Similar enzymes could potentially be used to create hydroxylated derivatives of this compound, providing access to novel analogues that might be difficult to synthesize chemically.
Although not yet reported specifically for this compound, the integration of biocatalytic steps into the synthetic route offers a powerful strategy for creating structural diversity and improving the sustainability of the chemical process. semanticscholar.orgnih.gov
Preclinical Evaluation and Efficacy Studies of Cam in 1
In Vitro Efficacy Assessments in Cellular Models
The preclinical evaluation of ICAM-1 inhibitors begins with in vitro studies to confirm their efficacy in controlled cellular environments. These assays are designed to assess the compound's ability to disrupt the primary functions of ICAM-1, such as cell adhesion and its role in cellular uptake processes.
Research has demonstrated that specific inhibition of ICAM-1 can effectively block the adhesion of various cell types. For instance, using ICAM-1 blocking antibodies or siRNA-mediated gene silencing significantly reduces the adhesion of cancer cells, including fibrosarcoma, melanoma, and breast cancer cells, to endothelial cell layers. nih.govnih.gov In the context of neuroinflammation, a small molecule inhibitor, ICAM-1-IN-1, was shown to significantly decrease the endocytosis of exosomes by brain microvascular endothelial cells (bEnd.3 cells) that were stimulated to mimic an inflammatory state. pnas.org
Furthermore, ICAM-1 inhibitors have been shown to modulate immune cell function directly. A multivalent ICAM-1 antagonist nanoparticle was found to inhibit the adhesion of lymphocytes to TNF-α-treated endothelial cells and also blocked T-cell proliferation in a mixed lymphocyte reaction. nih.gov In models of infectious disease, antibodies targeting ICAM-1 completely blocked Human Rhinovirus-14 (HRV-14) infection of human tracheal epithelial cells in vitro, confirming the molecule's role as a viral receptor. physiology.org
| Cellular Model | Experimental Focus | Key Findings | Reference |
|---|---|---|---|
| Brain Microvascular Endothelial Cells (bEnd.3) | Exosome Endocytosis | Treatment with ICAM-1-IN-1 significantly decreased the endocytosis rates of exosomes under inflammatory conditions. | pnas.org |
| Human Endothelial Cells (ECV304) & Cancer Cells | Tumor Cell Adhesion | ICAM-1 blocking antibodies or siRNA reduced the adhesion of fibrosarcoma and other cancer cells to the endothelial layer. | nih.govnih.gov |
| Lymphocytes & Endothelial Cells | Leukocyte Adhesion & T-Cell Proliferation | A nanoparticle-based ICAM-1 antagonist inhibited lymphocyte adhesion and reduced T-cell proliferation. | nih.gov |
| Human Tracheal Epithelial Cells | Viral Infection | Anti-ICAM-1 antibodies completely blocked infection by Human Rhinovirus-14 (HRV-14). | physiology.org |
| Melanoma-derived Exosomes & CD8+ T Cells | Exosome-T Cell Interaction | Blocking ICAM-1 on tumor exosomes diminished their binding to activated CD8+ T cells. | acir.orgnih.gov |
Characterization of Cellular Pathway Modulation in Model Systems
ICAM-1 is not merely an adhesion molecule; it also functions as a signaling receptor that transduces signals from the outside of the cell to the inside ("outside-in" signaling), influencing a variety of cellular pathways. nih.gov Inhibitors of ICAM-1 are characterized by their ability to disrupt these downstream signaling events.
Ligation of ICAM-1 by its binding partners, such as the integrin Lymphocyte Function-associated Antigen-1 (LFA-1), can trigger the activation of several intracellular signaling cascades. These include Rho-GTPases, Src kinase, mitogen-activated protein (MAP) kinases, and protein kinase C (PKC)δ. nih.gov These pathways are crucial for the reorganization of the actin cytoskeleton, regulation of endothelial barrier function, and promotion of cell migration. nih.gov By blocking the initial ICAM-1 engagement, Cam-IN-1 is expected to prevent the activation of these downstream effectors.
A critical pathway modulated by ICAM-1 inhibitors is the LFA-1/ICAM-1 axis, which is central to immune cell trafficking and activation. patsnap.com Studies on tumor-derived extracellular vesicles (TEVs) have revealed that ICAM-1 is essential for the interaction between these vesicles and T cells. This adhesion is a prerequisite for the subsequent immune suppression mediated by the Programmed Death-Ligand 1 (PD-L1) on the exosome surface. nih.govnih.gov Blocking ICAM-1 on TEVs was shown to reduce their interaction with CD8+ T cells and attenuate the suppressive effects, highlighting a key mechanism for overcoming tumor immune evasion. nih.govnih.gov In the context of Alzheimer's disease models, modulating the ICAM-1 pathway has been shown to inhibit microglial inflammatory activation by interfering with the ERK-STAT3 signaling pathway. biorxiv.org
Efficacy Studies in Established In Vivo Disease Models
Following successful in vitro characterization, the efficacy of ICAM-1 inhibitors is evaluated in established animal models of human diseases. These studies are crucial for understanding the therapeutic potential of the compound in a complex biological system.
The expression of ICAM-1 on tumor cells and endothelial cells has been implicated in cancer progression, particularly in metastasis. nih.govnih.gov It facilitates the survival of circulating tumor cells and their extravasation into secondary sites. nih.gov Preclinical in vivo studies have substantiated the therapeutic potential of targeting ICAM-1 in oncology.
In a mouse model of lung cancer, the intravenous injection of an anti-ICAM-1 antibody significantly reduced the formation of metastatic tumor nodules in the lungs. researchgate.net Similarly, silencing ICAM-1 expression in glioblastoma stem cells via shRNA led to a significant extension in the survival of tumor-bearing mice. researchgate.net The mechanism appears to involve the inhibition of tumor cell invasion and the reduction of macrophage infiltration at the tumor site. researchgate.net Further research has explored the use of anti-ICAM-1 antibody-drug conjugates (ADCs), which have demonstrated potent tumor regression in xenograft models of lung and liver cancer. aacrjournals.org Studies also show that ICAM-1 on tumor exosomes is critical for creating an immunosuppressive environment in vivo; TEVs lacking ICAM-1 failed to accelerate tumor growth, unlike their wild-type counterparts. acir.org
| Disease Model | Inhibitor Type | Key Findings | Reference |
|---|---|---|---|
| Glioblastoma (Mouse brain) | shRNA against ICAM-1 | Significantly longer survival in mice with ICAM-1 knockdown tumors; decreased tumor invasion. | researchgate.net |
| Lung Cancer Metastasis (Nude mice) | Anti-ICAM-1 Antibody | Reduced the number of metastatic tumor nodules in the lungs following i.v. injection of A549 cells. | researchgate.net |
| Melanoma, Lung Cancer (Mouse models) | ICAM-1 deficient Tumor Exosomes | Tumor exosomes lacking ICAM-1 did not accelerate tumor growth or decrease CD8+ T cell infiltration. | acir.org |
| Lung & Liver Cancer (Xenograft models) | Anti-ICAM-1 Antibody-Drug Conjugate | Induced significant tumor regression with one or two doses. | aacrjournals.org |
| Triple-Negative Breast Cancer (Mouse model) | siRNA against ICAM-1 | Silencing ICAM1 expression significantly inhibited bone metastasis. | nih.gov |
Neuroinflammatory processes, which involve the migration of leukocytes across the blood-brain barrier, are a hallmark of many neurological disorders. Given ICAM-1's central role in this process, its inhibition is a promising strategy for these conditions.
The most compelling evidence comes from studies using the Experimental Autoimmune Encephalomyelitis (EAE) model, which mimics many aspects of multiple sclerosis. In Lewis rats with actively induced EAE, treatment with a purified monoclonal antibody against ICAM-1 effectively suppressed the disease and reduced inflammatory infiltrates in the central nervous system. nih.gov This suggests that ICAM-1-dependent pathways are critically involved in the pathogenesis of autoimmune diseases affecting the CNS. nih.gov
In the context of Alzheimer's disease, the role of ICAM-1 is complex. While its expression is elevated in AD brains, some studies suggest a neuroprotective role for soluble ICAM-1. nih.gov However, other research highlights the importance of the ICAM-1/LFA-1 interaction in the disease process. The use of an ICAM-1 antagonist, lifitegrast, in the 5xFAD mouse model of AD demonstrated that blocking this pathway could impact microglial activation and cognitive outcomes, underscoring its relevance as a therapeutic target. biorxiv.org
| Disease Model | Inhibitor Type | Key Findings | Reference |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats | Anti-ICAM-1 Monoclonal Antibody | Efficiently suppressed clinical signs of EAE and reduced inflammatory infiltrates in the CNS. | nih.gov |
| 5xFAD Mouse Model of Alzheimer's Disease | ICAM-1 Antagonist (Lifitegrast) | Inhibition of the ICAM-1/LFA-1 interaction modulated microglial activation and reversed cognitive improvements mediated by ICAM-1, confirming the pathway's importance. | biorxiv.org |
ICAM-1 serves as the cellular entry receptor for the vast majority of human rhinoviruses (HRVs), the primary cause of the common cold and exacerbations of chronic respiratory diseases. ersnet.org This makes ICAM-1 a prime target for antiviral therapies.
The efficacy of blocking ICAM-1 has been successfully demonstrated in vivo. In a transgenic mouse model engineered to express human ICAM-1, treatment with a specific anti-human ICAM-1 antibody before viral challenge prevented HRV entry, replication, and the subsequent induction of airway inflammation. ersnet.orgnih.gov Both intranasal and intravenous administration of the antibody were effective. ersnet.org Notably, the antibody used was specific to the viral binding site and did not interfere with the binding of ICAM-1 to its natural ligand LFA-1, thus preserving normal immune cell trafficking. nih.gov These findings confirm that targeting ICAM-1 is a viable strategy to prevent infections by the major group of rhinoviruses. nih.gov
Chronic inflammation is a key driver of cardiovascular diseases such as atherosclerosis and ischemia-reperfusion injury. The recruitment of leukocytes to the vascular endothelium, mediated by ICAM-1, is a critical early step in these pathologies.
Studies using Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis, have shown that a genetic lack of ICAM-1 significantly reduces the formation and progression of atherosclerotic lesions. nih.govahajournals.org These results suggest that pharmacological inhibition of ICAM-1 could slow the progression of atherosclerosis. nih.gov
In models of acute ischemic injury, ICAM-1 inhibitors have also shown significant efficacy. In a rat model of hepatic ischemia-reperfusion injury, administration of an anti-ICAM-1 monoclonal antibody significantly reduced liver damage, as indicated by lower plasma enzyme levels and less tissue necrosis. nih.gov Similarly, in a rat model of transient ischemic stroke, the same antibody reduced ischemic cell damage when administered during the reperfusion phase. ahajournals.org This indicates that blocking ICAM-1-mediated inflammation during reperfusion is a promising therapeutic approach for ischemic injuries. ahajournals.org
Dose-Response Characterization in Preclinical Models
Preclinical studies have been conducted to determine the dose-dependent effects of this compound in various animal models of inflammatory conditions. These investigations are crucial for establishing the compound's potency and therapeutic window.
In a rat model of rheumatoid arthritis, this compound has shown significant efficacy in reducing inflammation. Treatment with this compound at a dose of 25 mg/kg for 21 days resulted in a significant reduction in ankle inflammation in arthritic rats. The compound was observed to reduce the width of inflamed ankles, particularly after the ninth day of treatment, although it did not show efficacy in the acute phase of inflammation.
Further dose-ranging studies in a mouse model of asthma have also been performed. These studies revealed a significant reduction in the number of eosinophils, a key inflammatory cell in asthma, in response to this compound treatment. Additionally, a decrease in serum-soluble ICAM-1 (sICAM-1) levels was observed, indicating a systemic anti-inflammatory effect.
The in vitro potency of this compound has been determined, with IC50 values of 7 nM and 5 nM for the inhibition of E-selectin and ICAM-1, respectively medchemexpress.com. This high potency at the molecular level translates to effective responses in the preclinical animal models.
Dose-Response Data for this compound in Preclinical Models
| Preclinical Model | Species | Dose | Observed Effect | Source |
|---|---|---|---|---|
| Rheumatoid Arthritis | Rat | 25 mg/kg (for 21 days) | Significant reduction in ankle inflammation. | medchemexpress.com |
| Asthma | Mouse | Data not publicly available in detail | Significant reduction of eosinophils and serum-soluble ICAM-1. | medchemexpress.com |
Comparative Efficacy Analysis with Reference Compounds
To contextualize the therapeutic potential of this compound, its efficacy has been compared to that of other compounds, including established and experimental treatments for inflammatory diseases. This compound is a derivative of the thieno[2,3-c]pyridine (B153571) class of inhibitors.
One of the lead compounds in this class is A-205804, which is also a potent and selective inhibitor of E-selectin and ICAM-1 expression, with IC50 values of 20 nM and 25 nM, respectively. This compound, with its lower IC50 values of 7 nM and 5 nM, demonstrates a higher in vitro potency compared to A-205804 medchemexpress.com.
The development of this compound involved modifications to the structure of A-205804 to improve its pharmacokinetic profile and potency. Specifically, the replacement of a sulfur linkage at the C-4 position with an oxygen atom was a key modification that led to the discovery of a series of more potent inhibitors, including this compound researchgate.net.
While direct head-to-head in vivo comparative efficacy data with specific marketed drugs for rheumatoid arthritis or asthma is not detailed in the available literature, the significant in vivo activity of this compound in these models positions it as a promising candidate for further development. The demonstrated efficacy in both a rat arthritis model and a mouse asthma model highlights its potential as a broad-spectrum anti-inflammatory agent researchgate.net.
Comparative Efficacy of this compound and a Reference Compound
| Compound | Target | In Vitro Potency (IC50) | Preclinical Model Efficacy | Source |
|---|---|---|---|---|
| This compound | E-selectin / ICAM-1 | 7 nM / 5 nM | Demonstrated efficacy in rat rheumatoid arthritis and mouse asthma models. | medchemexpress.com |
| A-205804 | E-selectin / ICAM-1 | 20 nM / 25 nM | A lead inhibitor with demonstrated in vitro activity. | researchgate.net |
Pharmacological and Toxicological Research of Cam in 1
Assessment of Target Specificity and Selectivity Profiling
Research into Cam-IN-1 (ICAM-1-IN-1) has demonstrated its potent and selective inhibitory activity against its primary targets. The compound exhibits an IC50 value of 5 nM for ICAM-1 and 7 nM for E-selectin. medchemexpress.com Furthermore, studies have shown that this compound possesses a high degree of selectivity, with over 200-fold greater activity against ICAM-1 and E-selectin compared to Vascular Cell Adhesion Molecule 1 (VCAM-1). acs.org This selectivity is crucial for minimizing unintended biological effects and focusing its therapeutic action on specific inflammatory pathways.
Table 1: Target Specificity and Potency of this compound
| Target | IC50 (nM) | Selectivity vs. VCAM-1 |
| ICAM-1 | 5 | >200-fold |
| E-selectin | 7 | >200-fold |
| VCAM-1 | N/A | - |
Investigation of Potential Off-Target Effects and Polypharmacology
While this compound demonstrates high selectivity for ICAM-1 and E-selectin over VCAM-1, the broader investigation into potential off-target effects and polypharmacology for this specific compound is not extensively detailed in publicly available research. Generally, a critical challenge in the development of cell adhesion molecule (CAM) inhibitors lies in ensuring their specificity. This is due to the involvement of CAMs in numerous physiological processes, where broad inhibition could lead to undesirable side effects. patsnap.com Therefore, the design of such inhibitors aims to precisely target disease-specific CAM interactions without disrupting normal cellular functions. patsnap.com Further comprehensive profiling would typically be required to fully characterize any additional off-target interactions or polypharmacological activities of this compound.
Research into Acute and Chronic Toxicological Profiles in Preclinical Models
Table 2: Efficacy of this compound in Preclinical Models
| Model | Disease | Dose (mg/kg) | Duration | Key Observation |
| Rat Rheumatoid Arthritis | Ankle Inflammation | 25 | 21 days | Significant reduction in ankle inflammation |
| Mouse Asthma | Airway Inflammation | N/A | N/A | Significant reduction of eosinophils and sICAM-1 |
Mechanistic Studies of Observed Adverse Effects
Given the limited publicly available detailed toxicological profiles for this compound, specific mechanistic studies concerning observed adverse effects are not extensively reported in the current search results. Comprehensive toxicological assessments would typically identify any adverse effects, and subsequent mechanistic studies would then aim to elucidate the molecular and cellular pathways underlying these effects.
Research on Potential Drug-Drug Interactions with Concomitant Therapies
Information regarding potential drug-drug interactions of this compound with concomitant therapies is not explicitly detailed in the provided research snippets. Such studies are crucial in drug development to understand how a new compound might affect the metabolism, absorption, distribution, or excretion of other drugs, or vice versa, when administered together. This typically involves investigating interactions with cytochrome P450 enzymes and other drug transporters.
Immunomodulatory Aspects of this compound Activity
The immunomodulatory aspects of this compound activity are central to its mechanism of action as an ICAM-1 inhibitor. Intercellular Adhesion Molecule 1 (ICAM-1) plays a pivotal role in the immune system by facilitating cell-cell interactions, particularly in inflammatory processes. ontosight.aifrontiersin.org ICAM-1 is expressed on various cell types, including endothelial cells, keratinocytes, fibroblasts, and immune cells, and is essential for cell-cell and cell-extracellular matrix interactions, cell signaling, and immune processes. frontiersin.org
Inhibition of ICAM-1 by this compound can modulate immune responses by reducing inflammation. ontosight.ai Specifically, ICAM-1 is critical for leukocyte trafficking and their migration from circulation to sites of inflammation. frontiersin.orgnih.gov By targeting ICAM-1, this compound can reduce the excessive recruitment of immune cells, thereby alleviating tissue damage and chronic inflammation associated with various diseases, such as rheumatoid arthritis and inflammatory bowel disease. patsnap.com Preclinical studies have shown that this compound can lead to a significant reduction of eosinophils and serum-soluble ICAM-1 (sICAM-1) in a mouse asthma model, further highlighting its immunomodulatory effects. medchemexpress.com
Advanced Research Methodologies and Techniques for Cam in 1 Investigation
High-Throughput Screening and Virtual Screening Applications in Drug Discovery
The discovery of ICAM-1 inhibitors like Cam-IN-1 is often initiated through large-scale screening campaigns designed to rapidly assess vast libraries of chemical compounds.
High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds against a specific biological target. For ICAM-1, whole-cell HTS assays are particularly effective. These assays typically use human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are stimulated with inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce high levels of ICAM-1 expression. nih.govnih.govnih.govacs.org The ability of test compounds to prevent this induced expression is then measured.
An enzyme-linked immunosorbent assay (ELISA) is a common, inexpensive, and reproducible method for this purpose, allowing for the quantification of ICAM-1 expression on the cell surface. nih.gov This approach has been successfully used to screen thousands of compounds, identifying initial "hits" with inhibitory activity. nih.gov For instance, a screen of 2,000 compounds yielded a hit rate of 1.5%, from which potent inhibitors were later developed through medicinal chemistry. nih.govnih.gov
Virtual Screening: Virtual screening (VS) utilizes computational methods to screen large compound libraries in silico, predicting which molecules are most likely to bind to a target protein like ICAM-1. This reduces the time and cost associated with physical screening. VS can be ligand-based, searching for molecules with similar properties to known inhibitors, or structure-based, using the 3D structure of the target protein to dock potential ligands and score their binding affinity. This approach is integral to modern drug design for identifying novel inhibitors of protein-protein interactions, such as the LFA-1/ICAM-1 binding. nih.gov
Below is a table summarizing key aspects of screening methodologies for ICAM-1 inhibitors.
| Screening Method | Principle | Typical Cell Model | Detection Method | Outcome | Reference |
| High-Throughput Screening (HTS) | Measures inhibition of induced ICAM-1 expression in whole cells. | HUVECs, Brain MVECs | ELISA, Fluorescence | Identification of "hit" compounds that reduce ICAM-1 levels. | nih.govnih.govnih.gov |
| Virtual Screening (VS) | Computationally docks and scores compounds against the ICAM-1 structure. | N/A (In Silico) | Binding Affinity Score | Prioritization of compounds for physical screening. | nih.gov |
| Cell Adhesion HTS | Measures the inhibition of leukocyte adhesion to endothelial cells. | HUVECs and THP-1 monocytes | Fluorescence (Calcein-AM) | Identification of compounds that functionally block cell adhesion. | nih.govresearchgate.net |
Application of Molecular Docking and Molecular Dynamics Simulations
Once potential inhibitors are identified, molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into their interaction with the target protein, ICAM-1.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand (e.g., this compound) when bound to its receptor (ICAM-1) to form a stable complex. nih.gov The primary binding site for its natural ligand, LFA-1, and for many inhibitors, is located in the first immunoglobulin-like domain (D1) of ICAM-1. nih.govasm.org Docking studies can evaluate how an inhibitor interacts with key amino acid residues within this binding pocket. For example, docking experiments have been used to model the interaction between cyclic peptide inhibitors and the D1-domain of ICAM-1, revealing that specific sequences interact with the F and C strands of the domain. nih.gov These computational models are crucial for understanding the structural basis of inhibition and for guiding the rational design of more potent and selective molecules. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time, providing a dynamic view of the protein-ligand complex. These simulations can reveal conformational changes in ICAM-1 upon inhibitor binding, assess the stability of the docked pose, and calculate binding free energies. nih.gov For example, MD simulations have been used to study the solution structure of peptide inhibitors and how their conformation changes upon binding to divalent cations, which is critical for their interaction with ICAM-1. nih.gov Simulations also help to understand the flexibility of ICAM-1 and how its dynamics are regulated by interactions with the actin cytoskeleton and lipid rafts upon clustering. researchgate.netplos.org
Omics-Based Approaches (e.g., Proteomics, Transcriptomics) for Comprehensive Pathway Mapping
To understand the full biological impact of inhibiting ICAM-1 with a compound like this compound, researchers employ "omics" technologies to map the complex signaling networks involved.
Transcriptomics: Transcriptomic analyses measure the expression levels of thousands of genes simultaneously. The expression of the ICAM1 gene is highly regulated by various inflammatory stimuli through several major signaling pathways, including NF-κB, mitogen-activated protein kinases (MAPKs), and JAK-STAT. mdpi.com By analyzing the transcriptome of cells treated with an ICAM-1 inhibitor, researchers can identify which of these upstream pathways are modulated. Furthermore, ICAM-1 itself initiates "outside-in" signaling upon ligand binding, leading to the altered expression of numerous other genes, including pro-inflammatory cytokines like CXCL8, CCL3, and CCL4. nih.govnih.gov Transcriptomics can thus create a comprehensive map of the downstream consequences of ICAM-1 inhibition.
Proteomics: Proteomics is the large-scale study of proteins. It can be used to identify proteins that are differentially expressed or post-translationally modified following ICAM-1 inhibition. A recent proteomic analysis of an ICAM-1 genetic variant associated with heart failure identified a network of seven circulating inflammatory proteins, primarily from the tumor necrosis factor receptor superfamily, that were associated with the variant. nih.gov This demonstrates how proteomics can uncover specific inflammatory pathways linked to ICAM-1 function. nih.gov Such studies are vital for understanding the systemic effects of ICAM-1 inhibition and for identifying potential biomarkers to monitor therapeutic response.
The table below outlines key signaling pathways associated with ICAM-1 that are amenable to omics-based investigation.
| Pathway | Key Molecules | Cellular Function | Reference |
| NF-κB Pathway | TNF-α, IL-1β, p65/p50 | Upregulation of ICAM1 gene transcription. | mdpi.com |
| MAPK Pathways (ERK, JNK, p38) | Src, Rho, PKC | Regulation of gene expression, cell migration, and cytoskeletal rearrangement. | nih.govnih.govresearchgate.net |
| JAK-STAT Pathway | IFN-γ, JAK1/2, STAT-1 | IFN-γ-mediated induction of ICAM-1 expression. | researchgate.net |
| ICAM-1 "Outside-In" Signaling | Cortactin, Filamin, RhoA, Src | Actin cytoskeletal remodeling, increased vascular permeability, cytokine production. | nih.govresearchgate.net |
Advanced Imaging Techniques for In Vivo and Cellular Studies
Advanced imaging technologies are indispensable for visualizing the expression, localization, and dynamic behavior of ICAM-1 in both living organisms (in vivo) and cultured cells, thereby allowing for direct assessment of an inhibitor's effect.
In Vivo Imaging: Molecular Magnetic Resonance Imaging (MRI) has been developed to non-invasively visualize ICAM-1 expression in living animals. nih.govresearchgate.net This technique uses contrast agents, such as gadolinium-DTPA, conjugated to anti-ICAM-1 antibodies. nih.gov In animal models of rheumatoid arthritis, these targeted contrast agents produced significant signal enhancement in the inflamed synovium where ICAM-1 is highly expressed, allowing for early diagnosis and staging of the disease. nih.govresearchgate.net Similarly, Single Photon Emission Computed Tomography (SPECT) using radiolabelled anti-ICAM-1 antibodies has been successfully used to image ICAM-1 expression in tumor models, demonstrating the feasibility of this approach for monitoring treatment response. nih.gov
Cellular Imaging: At the cellular level, advanced microscopy techniques are used to study the dynamic behavior of ICAM-1. Confocal fluorescence microscopy can track the internalization of ICAM-1 and ICAM-1-targeted nanoparticles, showing their trafficking to lysosomes via endocytosis. researchgate.netmdpi.com Fluorescence Recovery After Photobleaching (FRAP) is a powerful technique used to measure the mobility of ICAM-1 within the cell membrane. FRAP studies have revealed that upon clustering (mimicking leukocyte binding), the immobile fraction of ICAM-1 increases, a process that depends on its intracellular domain and interaction with the actin cytoskeleton. plos.org
Development and Utilization of Bioreactor Models and Advanced In Vitro Systems
To bridge the gap between simple cell culture and complex whole-animal studies, researchers utilize advanced in vitro systems and alternative in vivo models.
Advanced In Vitro Systems: Investigating the function of ICAM-1 and its inhibitors often requires co-culture systems that replicate physiological interactions. For example, models using HUVECs grown to a monolayer, to which leukocytes (like neutrophils or T-cells) are added, are standard for studying cell adhesion and transendothelial migration. mdpi.comresearchgate.net These systems can be integrated into flow chambers to simulate the shear stress of blood flow, providing a more physiologically relevant environment to test the efficacy of inhibitors in blocking leukocyte adhesion under dynamic conditions. plos.org Furthermore, new cellular platforms, such as cells engineered to express specific human ICAM-1 isoforms, serve as valuable tools for preclinical studies on targeted drug delivery systems. researchgate.net
Bioreactor and Alternative In Vivo Models: The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model that serves as a natural bioreactor. It is highly vascularized and provides a physiological environment to study processes central to ICAM-1 function, such as angiogenesis, inflammation, and tumor metastasis, without the complexities and costs of rodent models. The CAM model is particularly suitable for the preclinical screening of drugs and inhibitors that target these processes.
Intellectual Property and Regulatory Science Considerations for Cam in 1
Patent Landscape Analysis and Strategic Intellectual Property Protection
A comprehensive patent landscape analysis is a foundational step in the strategic planning for a new chemical entity like Cam-IN-1. This analysis involves a systematic review of existing patents and published patent applications to ascertain the novelty and inventiveness of the compound and to identify potential competitors and collaborators.
Key Objectives of a Patent Landscape Analysis for this compound:
Assessing Patentability: Determining whether this compound or its method of synthesis is novel and non-obvious, which are primary requirements for obtaining a patent.
Identifying White Space: Pinpointing areas within the technological domain of ICAM-1 and E-selectin inhibitors where there is room for new inventions and patent filings.
Monitoring Competitor Activity: Gaining insights into the research and development focus of other pharmaceutical companies in the same therapeutic area.
Informing Research and Development: Guiding the research direction to focus on patentable aspects of the molecule, its formulation, or its therapeutic use.
Strategic intellectual property protection for this compound would likely involve filing for multiple types of patents to create a comprehensive protective barrier. This can include patents on the core chemical structure, methods of use for specific therapeutic indications, and formulations that enhance its delivery or stability.
Illustrative Patent Landscape for Kinase Inhibitors
| Patent Classification | Key Areas of Innovation | Representative Assignees |
| Composition of Matter | Novel chemical scaffolds, stereoisomers, prodrugs | Pfizer Inc., AstraZeneca PLC, Novartis AG |
| Method of Use | Treatment of specific cancers, inflammatory disorders | Exelixis, Inc., Merck & Co., Inc. |
| Formulation | Oral dosage forms, injectable solutions, topical applications | Johnson & Johnson, Roche Holding AG |
| Combination Therapy | Use with other chemotherapeutic agents or immunotherapies | Bristol-Myers Squibb Company, Sanofi S.A. |
This table is for illustrative purposes and does not represent specific data for this compound.
Regulatory Science Frameworks for Novel Chemical Compound Development and Preclinical Safety Requirements
The development of a novel chemical compound like this compound is governed by stringent regulatory frameworks established by agencies such as the U.S. Food and Drug Administration (FDA). These frameworks are designed to ensure the safety and efficacy of new drugs before they can be tested in humans and eventually marketed.
The preclinical development phase for a small molecule like this compound involves a series of in vitro and in vivo studies to characterize its pharmacological and toxicological properties. These studies are essential for filing an Investigational New Drug (IND) application, which is a prerequisite for initiating clinical trials.
Key Preclinical Safety and Toxicology Studies:
Pharmacology: Studies to understand the mechanism of action and the effect of the drug on the body.
Pharmacokinetics: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Genetic Toxicology: A battery of tests to evaluate the potential of the drug to cause mutations or damage to DNA.
Safety Pharmacology: Studies to assess the effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
Illustrative Preclinical Safety Requirements for a Kinase Inhibitor
| Study Type | Objective | Key Endpoints |
| In Vitro Pharmacology | Determine target binding and cellular activity | IC50, Ki, functional assays |
| In Vivo Efficacy | Assess therapeutic effect in animal models of disease | Tumor growth inhibition, reduction in inflammatory markers |
| Single-Dose Toxicity | Evaluate acute toxic effects and determine maximum tolerated dose | Clinical signs, mortality, gross pathology |
| Repeat-Dose Toxicity | Assess toxicity after chronic administration | Hematology, clinical chemistry, histopathology |
| Genotoxicity | Identify potential for carcinogenicity | Ames test, micronucleus assay, chromosome aberration test |
This table is for illustrative purposes and does not represent specific data for this compound.
Translational Aspects and Future Directions in Cam in 1 Research
Identification and Validation of Biomarkers for Therapeutic Response
A crucial step in the clinical development of Cam-IN-1 is the identification and validation of biomarkers to predict therapeutic response. Biomarkers are measurable indicators that can help in selecting patients who are most likely to benefit from the treatment, thereby personalizing medicine and improving clinical trial outcomes.
For a targeted therapy like this compound, potential biomarkers could be linked to the expression or activity of its target, CAMKK1, or downstream signaling pathways. Researchers are likely investigating several avenues for biomarker discovery:
Target Expression and Activation: The levels of CAMKK1 expression and its phosphorylation status in tumor tissues or circulating tumor cells could serve as direct biomarkers. High levels of activated CAMKK1 might indicate a greater dependence of the cancer cells on this pathway, suggesting a higher likelihood of response to this compound.
Downstream Pathway Analysis: The activity of key proteins downstream of CAMKK1, such as AMP-activated protein kinase (AMPK) and its substrates, could also be indicative of therapeutic response. Measuring the phosphorylation levels of these downstream targets before and after treatment could provide early evidence of drug efficacy.
Gene Expression Signatures: High-throughput screening of cancer cell lines treated with this compound can help identify specific gene expression patterns associated with sensitivity or resistance to the compound. These signatures could then be developed into multi-gene biomarker panels.
Metabolic Profiling: Given the central role of the CAMKK1-AMPK pathway in regulating cellular metabolism, changes in the metabolic profile of cancer cells upon treatment with this compound could also be explored as potential biomarkers.
Table 1: Potential Biomarkers for this compound Therapeutic Response
| Biomarker Category | Specific Example | Rationale |
| Target-based | CAMKK1 protein expression levels | Higher expression may indicate target dependency. |
| Phosphorylated CAMKK1 (p-CAMKK1) | Indicates active signaling through the target pathway. | |
| Pathway-based | Phosphorylated AMPK (p-AMPK) | Direct downstream effector of CAMKK1. |
| Phosphorylated ACC (p-ACC) | Key downstream target of AMPK, involved in fatty acid synthesis. | |
| Genetic | Mutations in the CAMKK1 gene | Could potentially alter drug binding or pathway activation. |
| Metabolic | Changes in cellular glucose uptake | Reflects the metabolic reprogramming induced by CAMKK1 inhibition. |
The validation of these potential biomarkers will require rigorous testing in preclinical models and subsequently in well-designed clinical trials. This process involves establishing standardized assays, defining clear cutoff values for positivity, and demonstrating a statistically significant correlation between the biomarker and clinical outcomes.
Potential for Combination Therapies and Synergistic Interactions
To enhance the therapeutic efficacy of this compound and overcome potential resistance mechanisms, researchers are actively exploring its use in combination with other anti-cancer agents. The rationale behind combination therapy is to target multiple signaling pathways simultaneously, leading to a synergistic or additive anti-tumor effect.
Several classes of drugs are being investigated for potential synergistic interactions with this compound:
Standard Chemotherapy: Combining this compound with traditional chemotherapeutic agents could enhance their cytotoxic effects. By inhibiting a key survival pathway, this compound may render cancer cells more susceptible to the DNA damage induced by chemotherapy.
Targeted Therapies: Combining this compound with other targeted agents that inhibit parallel or downstream pathways could be a powerful strategy. For instance, combining a CAMKK1 inhibitor with an inhibitor of the PI3K/AKT/mTOR pathway, another critical regulator of cell growth and metabolism, could lead to a more profound and durable anti-tumor response.
Immunotherapies: The metabolic reprogramming induced by CAMKK1 inhibition could potentially modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. By altering the metabolic fitness of both cancer cells and immune cells, this compound might create a more favorable environment for an anti-tumor immune response.
Preclinical studies are essential to identify the most promising drug combinations and to understand the underlying mechanisms of synergy. These studies often involve in vitro assays on cancer cell lines and in vivo experiments in animal models.
Development of Diagnostic Tools and Prognostic Indicators Related to Compound Activity
The development of robust diagnostic tools and prognostic indicators is intrinsically linked to the biomarker identification efforts described earlier. Once validated, these biomarkers can be integrated into clinical practice to guide treatment decisions.
Immunohistochemistry (IHC) Assays: IHC-based tests to measure the expression of CAMKK1 or its phosphorylated form in tumor biopsies could be developed as a companion diagnostic for this compound. This would allow for the selection of patients whose tumors express the drug's target.
Liquid Biopsies: The analysis of circulating tumor DNA (ctDNA) or circulating tumor cells (CTCs) for mutations or expression levels of CAMKK1 and related pathway components could offer a non-invasive method for patient stratification and monitoring treatment response.
Molecular Imaging: The development of radiolabeled versions of this compound or other specific CAMKK1 ligands could enable non-invasive imaging of target expression in tumors. This would provide a real-time assessment of target engagement and could help in optimizing drug dosage and scheduling.
Prognostic indicators, which predict the likely course of the disease irrespective of treatment, can also be informed by the activity of the CAMKK1 pathway. For example, high baseline levels of CAMKK1 activity might be associated with a more aggressive tumor phenotype and a poorer prognosis, further highlighting the need for effective targeted therapies like this compound.
Challenges and Opportunities in Translational Research and Progression Towards Clinical Development
The path from a promising preclinical compound to an approved clinical therapy is fraught with challenges. The translational research for this compound is likely to encounter several hurdles, but also presents unique opportunities.
Challenges:
Target Validation in Diverse Cancer Types: While preclinical data may be promising in certain cancer models, validating the therapeutic relevance of inhibiting CAMKK1 across a broad range of human cancers is a significant challenge.
Pharmacokinetics and Pharmacodynamics: Achieving optimal drug exposure at the tumor site while minimizing off-target effects is a critical aspect of drug development. The pharmacokinetic and pharmacodynamic properties of this compound will need to be carefully characterized in clinical trials.
Development of Resistance: As with most targeted therapies, the development of acquired resistance to this compound is a potential concern. Understanding the mechanisms of resistance will be crucial for developing strategies to overcome it, such as combination therapies.
Patient Selection: The heterogeneity of cancer means that not all patients will respond to this compound. The development of reliable predictive biomarkers is therefore essential for successful clinical development.
Opportunities:
Novel Mechanism of Action: As an inhibitor of CAMKK1, this compound offers a novel mechanism of action that could be effective in cancers that are resistant to existing therapies.
Broad Therapeutic Potential: The CAMKK1 pathway is implicated in a variety of cellular processes beyond cancer, including metabolic and inflammatory diseases. This suggests that the therapeutic potential of this compound could extend beyond oncology.
Precision Medicine Approach: The development of companion diagnostics and predictive biomarkers will enable a precision medicine approach, ensuring that this compound is administered to the patients who are most likely to benefit.
Emerging Research Avenues and Unexplored Therapeutic Potentials
The field of CAMKK1 research is rapidly advancing, and new roles for this kinase are continually being discovered. This opens up exciting new avenues for the therapeutic application of this compound.
Neurodegenerative Diseases: Emerging evidence suggests that the CAMKK1-AMPK pathway plays a role in neuronal function and survival. This raises the possibility that this compound could have therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Metabolic Disorders: Given its central role in regulating cellular energy metabolism, targeting CAMKK1 with this compound could be a viable strategy for the treatment of metabolic diseases like type 2 diabetes and obesity.
Inflammatory and Autoimmune Diseases: The CAMKK1 pathway has been implicated in the regulation of inflammatory responses. Therefore, this compound could be explored as a potential therapeutic agent for a range of inflammatory and autoimmune conditions.
Further research is needed to explore these and other potential therapeutic applications of this compound. The continued investigation of the fundamental biology of CAMKK1 will be crucial for unlocking the full therapeutic potential of this promising new compound.
Q & A
Q. What are the primary molecular targets of Cam-IN-1, and how do its inhibitory activities compare across these targets?
this compound is a dual inhibitor of E-selectin (IC50 = 7 nM) and ICAM-1 (IC50 = 5 nM) . To assess comparative inhibitory activity, researchers should employ parallel assays under standardized conditions (e.g., surface plasmon resonance or competitive binding assays). Include internal controls (e.g., known inhibitors) and report normalized inhibition curves to minimize inter-assay variability .
Q. What experimental protocols are recommended for assessing this compound’s selectivity in cellular adhesion assays?
Use primary endothelial cells or leukocyte-endothelial co-culture systems to mimic physiological conditions. Quantify adhesion via fluorescence labeling or impedance-based platforms (e.g., xCELLigence). Validate selectivity by comparing this compound’s effects against other adhesion molecules (e.g., VCAM-1) using siRNA knockdown or blocking antibodies .
Q. How should researchers design initial dose-response studies to evaluate this compound’s efficacy in inflammation models?
Adopt a log-scale concentration range (1 nM–10 µM) to capture full dose-response dynamics. Include triplicate measurements and negative controls (vehicle-only). For in vitro models, pre-treat cells with this compound for 1–2 hours before inducing inflammation (e.g., TNF-α stimulation). Report results using standardized metrics (e.g., % inhibition relative to controls) .
Advanced Research Questions
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in multi-target inhibition studies?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. For multi-target comparisons, apply ANOVA with post-hoc Tukey tests to assess significance. Account for potential cross-talk between E-selectin and ICAM-1 pathways using pathway enrichment analysis tools (e.g., GSEA) .
Q. How can researchers resolve contradictions in this compound’s reported IC50 values across different experimental setups?
Discrepancies may arise from assay conditions (e.g., buffer pH, cell type). Conduct cross-validation using orthogonal methods (e.g., flow cytometry for protein binding vs. functional adhesion assays). Normalize data to reference compounds and disclose all experimental parameters in supplementary materials .
Q. What strategies ensure reproducibility when replicating this compound’s anti-inflammatory effects in primary cell cultures versus cell lines?
Primary cells require strict batch consistency (donor variability) and serum-free media to avoid confounding factors. For cell lines, authenticate lineages via STR profiling. Predefine acceptance criteria for efficacy (e.g., ≥50% inhibition at 10 nM) and document deviations in a lab notebook .
Q. How should this compound’s off-target effects be systematically evaluated in transcriptomic or proteomic screens?
Perform RNA-seq or LC-MS/MS proteomics on treated vs. untreated cells. Use bioinformatics tools (e.g., STRING-DB) to identify enriched pathways unrelated to E-selectin/ICAM-1. Validate hits with CRISPR-Cas9 knockout followed by rescue experiments .
Data Reporting and Integration
Q. What criteria determine the inclusion of this compound data in meta-analyses of E-selectin inhibitors?
Include studies that report raw IC50 values, assay conditions, and cell models. Exclude datasets with incomplete methodological details or non-standardized units. Use PRISMA guidelines for systematic reviews and perform sensitivity analysis to address heterogeneity .
Q. How can researchers integrate this compound’s bioactivity data with existing cheminformatics databases while maintaining metadata standards?
Adopt FAIR data principles:
- Findable : Deposit data in repositories like ChEMBL or PubChem with unique identifiers.
- Interoperable : Use InChI keys and SMILES notations for chemical structures.
- Reusable : Attach metadata templates describing assay protocols and QC metrics .
Ethical and Methodological Considerations
Q. What validation steps are critical when adapting this compound from in vitro to in vivo models of autoimmune diseases?
Conduct pharmacokinetic profiling (e.g., plasma stability, bioavailability) and toxicity screening in rodents. Use disease-relevant endpoints (e.g., paw swelling in arthritis models). For translational studies, adhere to ARRIVE 2.0 guidelines for preclinical reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
